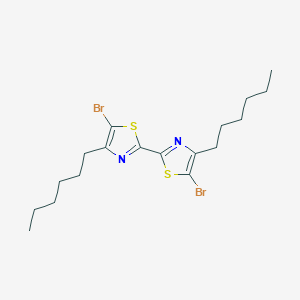

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole

Descripción general

Descripción

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is a derivative of bithiazole with two hexyl groups at 4,4’-positions and two bromine groups at 5,5’-positions .

Synthesis Analysis

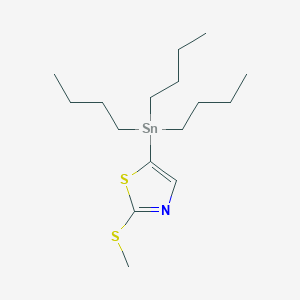

The synthesis of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole involves the use of bithiophene derivatives, which allows further functionalization and excellent solubility .Molecular Structure Analysis

The molecular structure of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is well-defined with two thiophene units joined at 2,2’-positions and two hexyl groups being away from each other at 4,4’-positions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole include a molecular weight of 492.38 , and it appears as a solid . It also has excellent solubility .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The double C-N coupling of 5,5'-dibromo-2,2'-bithiazoles with (het)arylamines and subsequent in situ Ag2O-mediated oxidation yields quinoidal 5,5'-diarylimino-2,2'-bithiazoles, useful for UV/vis spectroscopy, cyclic voltammetry, and computational studies (Koyioni & Koutentis, 2017).

Electronic Conductivity and Polymerization

- Bithiazole-containing polymers exhibit good conductivities and stable electrochemistry, with potential in electronically conducting materials (Jenkins & Pickup, 1993).

Functional and Switchable Fluorophores

- 2,2'- and 5,5'-bis(4-hydroxythiazoles) show strong fluorescence in the visible spectrum and are suitable for applications in analysis and supramolecular chemistry (Täuscher et al., 2011).

Photovoltaic Applications

- Polymers containing 5,5'-bis(2-thienyl)-4,4'-dihexyl-2,2'-bithiazole show optical bandgaps ideal for photovoltaic cells, with high power conversion efficiencies (Kingsborough et al., 2010).

Light Emitting and Electronic Devices

- Polymers with 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiazole units have been utilized in light-emitting diodes and electronic devices, demonstrating improved n-doping stability and reduced LUMO energy levels (Lee et al., 2005).

LB-film Behavior and Langmuir–Blodgett Films

- 4,4'-Dialkyl-2,2'-bithiazole oligomers and their derivatives form Langmuir–Blodgett films with varying molecular areas based on alkyl side chain length (Cao & Curtis, 2005).

Organic Dye Sensitizers in Solar Cells

- Bithiazole-based organic dyes in solar cells can significantly impact short-circuit photocurrent densities, with different π-linkers affecting efficiency (Hosseinzadeh et al., 2017).

Propiedades

IUPAC Name |

5-bromo-2-(5-bromo-4-hexyl-1,3-thiazol-2-yl)-4-hexyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Br2N2S2/c1-3-5-7-9-11-13-15(19)23-17(21-13)18-22-14(16(20)24-18)12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEAYYKPBOHFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=N1)C2=NC(=C(S2)Br)CCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Br2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598827 | |

| Record name | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole | |

CAS RN |

180729-93-5 | |

| Record name | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid](/img/structure/B180020.png)

![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)